
3-(Benzyloxy)-1H-pyrrole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzyloxy)-1H-pyrrole-2-carbaldehyde: is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a benzyloxy group at the third position and an aldehyde group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-1H-pyrrole-2-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction , where a substituted pyrrole is treated with a Vilsmeier reagent (a combination of phosphorus oxychloride and dimethylformamide) to introduce the formyl group at the second position of the pyrrole ring. The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable base.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 3-(Benzyloxy)-1H-pyrrole-2-carbaldehyde can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Benzyl alcohol with a base such as sodium hydride.
Major Products:
Oxidation: 3-(Benzyloxy)-1H-pyrrole-2-carboxylic acid.
Reduction: 3-(Benzyloxy)-1H-pyrrole-2-methanol.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-(Benzyloxy)-1H-pyrrole-2-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of heterocyclic compounds and natural product analogs.
Biology: In biological research, this compound is studied for its potential bioactivity. It is used in the synthesis of molecules that can interact with biological targets, such as enzymes and receptors.
Medicine: The compound is explored for its potential therapeutic applications. Derivatives of this compound are investigated for their anticancer, antimicrobial, and anti-inflammatory properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and ligands for chemical reactions.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-1H-pyrrole-2-carbaldehyde and its derivatives involves interaction with specific molecular targets. For instance, in medicinal chemistry, these compounds may inhibit enzymes or modulate receptor activity, leading to therapeutic effects. The exact pathways and targets depend on the specific derivative and its intended application.
Comparison with Similar Compounds
3-(Benzyloxy)-1H-pyrrole-2-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
3-(Benzyloxy)-1H-pyrrole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
3-(Benzyloxy)-1H-pyrrole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
Uniqueness: 3-(Benzyloxy)-1H-pyrrole-2-carbaldehyde is unique due to the presence of both the benzyloxy and aldehyde groups, which confer distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications.
Properties
CAS No. |
56164-40-0 |
|---|---|
Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
3-phenylmethoxy-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C12H11NO2/c14-8-11-12(6-7-13-11)15-9-10-4-2-1-3-5-10/h1-8,13H,9H2 |
InChI Key |
RSFNHPVSQLQBHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(NC=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Glycine, N-[[[5-(1-methyl-2-pyrrolidinyl)-2-pyridinyl]amino]carbonyl]-](/img/structure/B12895081.png)
![10-(3-Nitrophenyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B12895082.png)

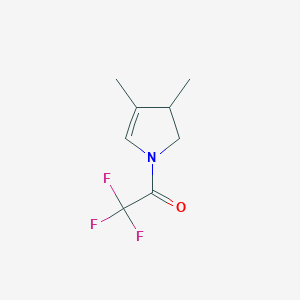
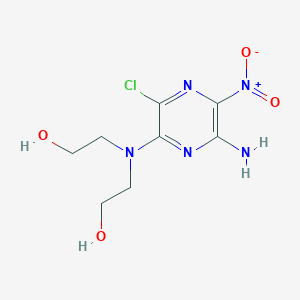
![2-[Butyl(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethan-1-ol](/img/structure/B12895095.png)

![4-Methyl-N-[(1H-pyrazol-5-yl)carbamoyl]benzene-1-sulfonamide](/img/structure/B12895108.png)
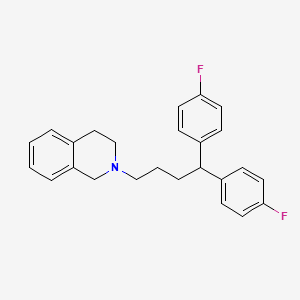
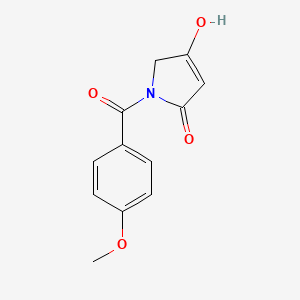
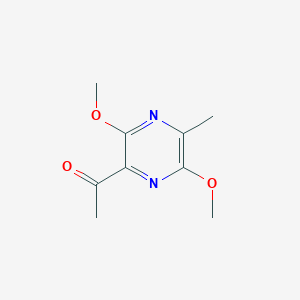


![(4,4,4',4',6,6'-Hexamethyl-2,2'-spirobi[chroman]-8,8'-diyl)bis(diethylphosphine)](/img/structure/B12895150.png)
